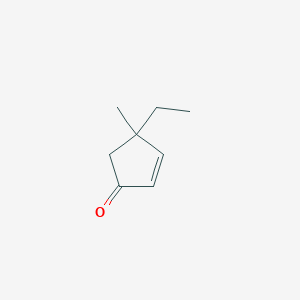

4-Ethyl-4-methylcyclopent-2-en-1-one

Description

Significance of Cyclopentenone Scaffolds in Modern Chemical Research

Cyclopentenone rings are integral components of numerous biologically active compounds and serve as crucial intermediates in organic synthesis. Their inherent reactivity, stemming from the conjugated enone system, allows for a diverse range of chemical modifications. acs.org This versatility has made them attractive targets for synthetic chemists aiming to construct complex molecular architectures. The cyclopentenone framework is found in a variety of natural products, showcasing its importance in the chemistry of life. researchgate.net

Overview of 4-Ethyl-4-methylcyclopent-2-en-1-one as a Representative Compound

Scope and Objectives of Research on 4-Ethyl-4-methylcyclopent-2-en-1-one

The apparent absence of focused research on 4-Ethyl-4-methylcyclopent-2-en-1-one presents both a challenge and an opportunity. The objective of any future research on this compound would be to fully characterize its chemical and physical properties, develop efficient synthetic routes, and explore its potential applications in organic synthesis. Such studies would contribute to a more complete understanding of the structure-activity relationships within the broader class of substituted cyclopentenones.

Theoretical Properties and Potential Synthetic Pathways

Table 1: Predicted Physicochemical Properties of 4-Ethyl-4-methylcyclopent-2-en-1-one

| Property | Predicted Value |

| Molecular Formula | C8H12O |

| Molecular Weight | 124.18 g/mol |

| IUPAC Name | 4-Ethyl-4-methylcyclopent-2-en-1-one |

One of the most powerful methods for the synthesis of cyclopentenones is the Pauson-Khand reaction. organicreactions.orgwikipedia.org This formal [2+2+1] cycloaddition involves the reaction of an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt complex. organic-chemistry.org For the synthesis of 4-Ethyl-4-methylcyclopent-2-en-1-one , this would theoretically involve the reaction of 3-methyl-1-pentyne (B3058855) with ethylene (B1197577) and carbon monoxide.

Reactivity and Potential Applications

The reactivity of 4-Ethyl-4-methylcyclopent-2-en-1-one is expected to be characteristic of α,β-unsaturated ketones. The key reactive sites would be the carbonyl carbon, the α-carbon, and the β-carbon, making it susceptible to both 1,2- and 1,4-addition reactions (Michael addition). The presence of the quaternary center at the C4 position would likely influence the stereochemical outcome of reactions at the adjacent C3 and C5 positions.

Substituted cyclopentenones are valuable precursors in the synthesis of a wide range of organic molecules. thieme-connect.com Should 4-Ethyl-4-methylcyclopent-2-en-1-one be synthesized and characterized, it could serve as a building block for more complex structures, potentially with applications in materials science or medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

72807-68-2 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

4-ethyl-4-methylcyclopent-2-en-1-one |

InChI |

InChI=1S/C8H12O/c1-3-8(2)5-4-7(9)6-8/h4-5H,3,6H2,1-2H3 |

InChI Key |

PMTIKDXJUXVFET-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(=O)C=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyl 4 Methylcyclopent 2 En 1 One and Its Structural Analogues

De Novo Construction of the Cyclopentenone Core

The de novo construction of the cyclopentenone ring is a direct approach that builds the carbocycle from acyclic precursors. Several powerful reactions have been adapted for this purpose, including intramolecular aldol (B89426) condensations, Piancatelli rearrangements, and other specialized cyclization reactions.

Intramolecular Aldol Condensation Routes to Cyclopentenones

Intramolecular aldol condensation is a classical and effective method for the formation of cyclic enones. The synthesis of 4,4-disubstituted cyclopentenones, such as 4-ethyl-4-methylcyclopent-2-en-1-one, can be achieved through the cyclization of a 1,4-diketone precursor. pressbooks.publibretexts.orglibretexts.orglibretexts.org In this approach, a molecule containing two carbonyl groups reacts with itself in the presence of a base to form a five-membered ring. libretexts.orglibretexts.org The choice of the starting diketone is crucial for the successful synthesis of the target molecule.

For the synthesis of 4-ethyl-4-methylcyclopent-2-en-1-one, a suitable precursor would be 3-ethyl-3-methylhexane-2,5-dione. Upon treatment with a base, an enolate can be formed at one of the methyl groups, which then acts as a nucleophile, attacking the second carbonyl group within the same molecule. This intramolecular reaction leads to the formation of a five-membered ring. Subsequent dehydration of the resulting aldol adduct yields the desired α,β-unsaturated ketone. The stability of the five-membered ring product is a key driving force for this reaction. pressbooks.publibretexts.orglibretexts.orglibretexts.org

The general mechanism for the intramolecular aldol condensation of a 1,4-diketone involves the following steps:

Enolate Formation: A base abstracts an α-proton from one of the carbonyl groups to form an enolate.

Intramolecular Attack: The enolate attacks the other carbonyl group in the same molecule, leading to a cyclic aldol adduct.

Dehydration: The aldol adduct is dehydrated, typically under the reaction conditions, to form the more stable α,β-unsaturated cyclopentenone.

| Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Ethyl-3-methylhexane-2,5-dione | Base (e.g., NaOH, KOH) in a suitable solvent (e.g., ethanol, water), followed by heating. | 4-Ethyl-4-methylcyclopent-2-en-1-one | N/A (Proposed) | pressbooks.publibretexts.orglibretexts.orglibretexts.org |

| Achiral tricarbonyl compounds | Chiral N-heterocyclic carbene (NHC) catalyst, elevated temperature. | Enantiomerically enriched α,α-disubstituted cyclopentenes | Good | nih.gov |

Piancatelli Rearrangement Strategies for Substituted Cyclopentenones

The Piancatelli rearrangement is a powerful acid-catalyzed reaction that converts 2-furylcarbinols into 4-hydroxycyclopentenones. wikipedia.orgmdpi.com This reaction is particularly useful for the synthesis of substituted cyclopentenones and has been adapted for the creation of quaternary carbon centers. scispace.com

The classical Piancatelli rearrangement involves the treatment of a 2-furylcarbinol with an acid, which triggers a cascade of reactions including a 4π-electrocyclization, ultimately leading to the formation of a 4-hydroxycyclopentenone. wikipedia.orgmdpi.com To synthesize 4-ethyl-4-methylcyclopent-2-en-1-one, a tertiary 2-furylcarbinol precursor, such as 1-(furan-2-yl)-1-ethyl-1-methylpropan-1-ol, would be required. The subsequent dehydration of the resulting 4-hydroxy-4-ethyl-4-methylcyclopent-2-en-1-one would yield the target compound.

The synthesis of the necessary 2-furylcarbinol precursor can be achieved through the reaction of a Grignard reagent (e.g., ethylmagnesium bromide) with a suitable furan-based ketone (e.g., 2-acetylfuran), followed by the addition of another Grignard reagent (e.g., methylmagnesium bromide). wikipedia.org

To improve the efficiency and scope of the Piancatelli rearrangement, several modified protocols have been developed. These include the use of Lewis acids as catalysts, which can allow for milder reaction conditions. mdpi.com Additionally, the aza-Piancatelli rearrangement, where an amine is used as a nucleophile instead of water, leads to the formation of 4-aminocyclopentenones. scispace.com For the synthesis of cyclopentenones with a quaternary carbon at the 5-position, advances in the aza-Piancatelli rearrangement have shown high diastereoselectivity. nih.gov Catalytic asymmetric versions of the Piancatelli reaction have also been developed using chiral Brønsted acids, providing enantiomerically enriched aminocyclopentenones. nih.gov

| Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Tertiary furyl-2-carbinols | Acid catalyst (e.g., formic acid, p-toluenesulfonic acid) in an acetone-water solvent system. | 4-Hydroxy-4,4-disubstituted-cyclopent-2-enones | Moderate to Good | mdpi.comrsc.org |

| 2-Furylcarbinols and anilines | Chiral Brønsted acid catalyst. | Enantiomerically enriched aminocyclopentenones | High | nih.gov |

| Non-symmetrical furan-2,5-dicarbinols | DyCl3 catalyst, microwave activation. | 5-substituted-4-hydroxymethyl-4-hydroxycyclopentenones | Good | rsc.orgresearchgate.net |

Aerobic Dimerization Approaches to Cyclopentenone Derivatives

The construction of cyclopentenone rings through dimerization reactions offers a convergent approach to complex molecules. While direct aerobic dimerization to form 4-ethyl-4-methylcyclopent-2-en-1-one is not a commonly reported method, related photochemical dimerizations of enones are well-established for the synthesis of cyclobutane-containing structures, which can be further transformed. magadhmahilacollege.orgresearchgate.netresearchgate.net

Photochemical [2+2] cycloaddition reactions of cyclopentenones can lead to the formation of dimers with a central cyclobutane (B1203170) ring. magadhmahilacollege.orgresearchgate.netresearchgate.net These reactions are typically carried out by irradiating the enone with UV light. The dimerization can result in head-to-head or head-to-tail isomers. While this does not directly form the target cyclopentenone, it represents a dimerization approach within the broader class of enone chemistry.

More relevant to the synthesis of the cyclopentenone core are aerobic oxidative methods. For instance, a base-mediated aerobic oxidative synthesis of cyclopent-2-enol derivatives has been reported from doubly activated cyclopropanes and substituted acetonitriles. rsc.org Although not a dimerization, this method highlights the use of aerobic conditions in the construction of the cyclopentene (B43876) ring system.

| Substrate | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Cyclopent-2-en-one | Ultraviolet irradiation in a suitable solvent (e.g., toluene). | Cyclobutane dimers | researchgate.net |

| 3-Methylcyclopent-2-en-one | Ultraviolet irradiation. | Head-to-head and head-to-tail dimers | magadhmahilacollege.org |

| Doubly activated cyclopropanes and substituted acetonitriles | Base-mediated, aerobic conditions. | Polysubstituted cyclopent-2-enols | rsc.org |

Cyclization Reactions in the Synthesis of Cyclopentenones

Various other cyclization reactions are instrumental in the synthesis of cyclopentenones. Among these, the Nazarov cyclization is a prominent method that involves the 4π-electrocyclic ring closure of a divinyl ketone under acidic conditions. wikipedia.orgorganic-chemistry.orgacs.org

To synthesize 4-ethyl-4-methylcyclopent-2-en-1-one via a Nazarov cyclization, a divinyl ketone precursor with the appropriate substitution pattern would be required. This precursor would possess an ethyl and a methyl group on one of the vinyl moieties. The acid-catalyzed cyclization of this substrate would then lead to the formation of the desired 4,4-disubstituted cyclopentenone. The regioselectivity of the double bond formation in the final product can be a challenge in Nazarov cyclizations, but with fully substituted divinyl ketones, the reaction can proceed readily due to steric interactions that activate the intermediate pentadienyl cation. digitellinc.comnih.gov

The synthesis of the required divinyl ketone precursors can be achieved through various methods, including the reaction of vinyl lithium or Grignard reagents with α,β-unsaturated acid chlorides or esters.

| Substrate Type | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Fully substituted divinyl ketones | Strongly ionizing and bulky acid moieties. | Cyclopentenones with multiple contiguous all-carbon quaternary stereocenters | Good | digitellinc.comnih.gov |

| Divinyl ketones | Lewis acid (e.g., FeCl3, SnCl4) or Brønsted acid. | Substituted cyclopentenones | Variable | wikipedia.orgorganic-chemistry.orgacs.org |

| 1,4-Dien-3-ones | Copper(II) catalyst. | Highly functionalized cyclopentenones via Nazarov/Wagner-Meerwein rearrangement | Good | nih.gov |

Samarium Diiodide-Induced Cyclizations

Samarium diiodide (SmI₂), also known as Kagan's reagent, is a powerful single-electron transfer agent that has found extensive use in carbon-carbon bond formation. nih.gov Its application in the synthesis of cyclopentenones typically involves the intramolecular reductive coupling of a ketone with a tethered unsaturated moiety, such as an alkene or an allene. nih.gov This process, known as a samarium-ketyl radical cyclization, generates functionalized carbocycles, often with high diastereoselectivity. nih.gov

The reaction is initiated by the transfer of an electron from SmI₂ to the carbonyl group of a suitable precursor, generating a samarium ketyl radical intermediate. This radical can then undergo a cyclization reaction. For instance, intramolecular ketyl-olefin coupling reactions are an effective method for producing five-membered carbocycles that contain tertiary alcohols. nih.gov The stereochemical outcome of these reactions is often controlled by the formation of a chair-like transition state. nih.gov This methodology has been successfully applied in the total synthesis of complex natural products. nih.gov Comprehensive studies have detailed SmI₂ induced 5-exo-trig cyclizations of indolyl ketones, where the resulting carbanionic intermediates are trapped with electrophiles to yield highly substituted products, often containing a new quaternary center. nih.gov

| Precursor Type | Reaction Type | Key Intermediate | Product Feature | Ref |

| γ, δ, ε-Indolyl Ketones | 5-exo-trig to 8-exo-trig Cyclization | Samarium Ketyl Radical | Substituted Indolines | nih.gov |

| Carbonyl compounds with allenes | Ketyl-Allene Coupling | Vinyl Radical | Functionalized Carbocycles | nih.gov |

| Carbonyl compounds with arenes | Dearomatizing Cyclization | Ketyl Radical | Dihydroindole Derivatives | researchgate.net |

Gold-Catalyzed Cycloaddition Reactions

Homogeneous gold catalysis has emerged as a potent tool for the synthesis of complex molecular architectures from unsaturated precursors like alkynes, allenes, and enynes. beilstein-journals.orgd-nb.info Gold(I) complexes, in particular, act as powerful carbophilic Lewis acids that can activate C-C multiple bonds towards nucleophilic attack, facilitating a variety of cycloaddition and cyclization reactions to form carbocyclic systems, including cyclopentenones. beilstein-journals.orgd-nb.info

One common strategy involves the gold-catalyzed reaction of enynes. For example, gold catalysts can promote the formal [4+2] cycloaddition of functionalized ketoenynes to produce bicyclic systems. d-nb.info Another approach is the Rautenstrauch rearrangement, where gold(I) catalysts facilitate the conversion of 1-ethynyl-2-propenyl pivaloates into cyclopentenones. Furthermore, gold catalysis can be employed in oxidative transformations of alkynones to generate strained cyclobutanones via C-H insertion, showcasing the versatility of gold carbenes as reactive intermediates. escholarship.org These reactions often proceed with high efficiency and stereoselectivity under mild conditions. beilstein-journals.org

| Reaction Type | Precursor(s) | Catalyst Example | Product Type | Ref |

| Tandem Cyclization/[3+3] Cycloaddition | 2-(1-alkynyl)-2-alken-1-ones and nitrones | Ph₃PAuCl/AgOTf | Bicyclic Oxazines | d-nb.info |

| Formal [4+2] Cycloaddition | Functionalized Ketoenynes | Gold(I) Complexes | Bicyclic Systems | d-nb.info |

| Oxidative C-H Insertion | Alkynones | Gold Catalysts | Cyclobutanones | escholarship.org |

Annulation of Dicarbonyl Compounds to Cyclopentenone Scaffolds

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, are a cornerstone of carbocyclic synthesis. The construction of cyclopentenone scaffolds can be achieved through the annulation of dicarbonyl compounds. A notable method involves a transition metal-free approach using the direct annulation of a phenacyl bromide with a β-keto ester. rsc.org This process is typically mediated by a base and proceeds through an initial Sₙ2 nucleophilic substitution, which is followed by an intramolecular aldol condensation, forming the five-membered ring in a cascade fashion. rsc.org

Another versatile approach is the titanium-mediated annulation of internal alkynes with β-keto esters, which is well-suited for creating densely substituted and oxygenated cyclopentenone products. nih.govnih.gov This reaction is thought to proceed through a metallacycle-mediated cascade that forges two new carbon-carbon bonds. nih.govnih.gov Asymmetric [4+2] annulations using a dual catalytic system of a chiral amine and 2-mercaptobenzoic acid have also been developed for the reaction of 2-cyclopentenone with activated alkenes, yielding chiral bicycle organic-chemistry.orgorganic-chemistry.orgwikipedia.orgheptane (B126788) scaffolds. rsc.org

| Reactant 1 | Reactant 2 | Mediator/Catalyst | Key Step(s) | Ref |

| β-Keto Ester | Phenacyl Bromide | Base | Sₙ2, Intramolecular Aldol | rsc.org |

| β-Keto Ester | Internal Alkyne | Ti(Oi-Pr)₄ / Grignard Reagent | Metallacycle-mediated coupling | nih.govnih.gov |

| 2-Cyclopentenone | Activated Alkenes | Chiral Amine / Thiol | [4+2] Annulation | rsc.org |

Nazarov Cyclization in Cyclopentenone Synthesis

The Nazarov cyclization is a classic and powerful method for synthesizing cyclopentenones. wikipedia.orgsynarchive.com The reaction involves the acid-catalyzed 4π-conrotatory electrocyclic ring closure of a divinyl ketone to form a cyclopentenyl cation, which then eliminates a proton to yield the cyclopentenone product. wikipedia.orgnih.gov The reaction is typically promoted by a stoichiometric amount of a Lewis acid or a protic acid. wikipedia.org

The mechanism begins with the activation of the divinyl ketone by the acid catalyst, which generates a pentadienyl cation. nih.gov This cation undergoes a thermally allowed 4π electrocyclization as dictated by Woodward-Hoffman rules, leading to an oxyallyl cation intermediate. wikipedia.org Subsequent elimination and tautomerization produce the final cyclopentenone. wikipedia.org While the classical Nazarov cyclization has limitations, such as low regioselectivity with similarly substituted substrates, modern variants have been developed to address these issues. organic-chemistry.org For example, silicon-directed Nazarov cyclizations utilize the ability of silicon to stabilize a β-carbocation, thereby controlling the position of the double bond in the product. organic-chemistry.org The reaction has been widely used in the total synthesis of natural products containing the cyclopentenone motif. wikipedia.org

| Reaction Variant | Substrate | Promoter | Key Feature | Ref |

| Classical | Divinyl Ketone | Lewis or Brønsted Acid | 4π Electrocyclization | wikipedia.orgnih.gov |

| Silicon-Directed | Silyl-Substituted Dienone | Lewis Acid | β-Carbocation Stabilization | organic-chemistry.org |

| Catalytic, Asymmetric | Divinyl Ketone | Chiral Lewis Acid | Enantioselective Ring Closure | organic-chemistry.org |

Robinson-Type Condensations for Cyclopentenone Ring Formation

The Robinson annulation is a well-established ring-forming reaction that traditionally synthesizes six-membered rings. wikipedia.org It combines a Michael addition with a subsequent intramolecular aldol condensation. masterorganicchemistry.com While the classic reaction yields cyclohexenones, the underlying principle of a tandem Michael-aldol sequence can be adapted to form five-membered rings, which can be considered a Robinson-type condensation. libretexts.org

This process begins with the Michael addition of an enolate (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orglibretexts.org This step creates a 1,4-dicarbonyl intermediate. If the structure of this intermediate is suitable, a subsequent intramolecular aldol condensation can occur to form a five-membered ring. libretexts.org The reaction is typically performed under basic conditions to generate the necessary enolates for both the Michael and aldol steps. masterorganicchemistry.comyoutube.com The final step often involves the dehydration of the aldol addition product to yield the α,β-unsaturated cyclopentenone. masterorganicchemistry.com Identifying the potential for a Robinson-type annulation in retrosynthesis involves recognizing the α,β-unsaturated ketone within a five- or six-membered ring. masterorganicchemistry.com

Functionalization of Pre-existing Cyclopentenone Skeletons

Once the core cyclopentenone ring is formed, further elaboration can be achieved through various functionalization reactions. Direct alkylation is a fundamental transformation for introducing substituents onto the ring.

Direct Alkylation of Cyclopentenones

The direct alkylation of cyclopentenones is a key method for introducing alkyl groups at the α-position to the carbonyl. This transformation typically proceeds via the formation of an enolate intermediate. The protons on the α-carbon of a ketone are acidic and can be removed by a suitable base to form a nucleophilic enolate, which can then react with an electrophile, such as an alkyl halide.

More advanced methods have been developed for the direct α-alkylation of cyclic ketones using simple alkenes as the alkylating agents. nih.gov These reactions can be achieved through a cooperative catalysis system involving an enamine and a transition metal, such as iridium. nih.gov This approach is highly atom-economical and can exhibit excellent branched selectivity, providing a straightforward route to ketones with β-stereocenters. nih.gov Intramolecular alkylation of cyclopentenones has also been explored as a general route to construct conjoint and fused ring systems. amanote.com

| Alkylation Method | Alkylating Agent | Catalyst/Mediator | Key Feature | Ref |

| Classical Enolate Alkylation | Alkyl Halides | Strong Base (e.g., LDA) | Formation of α-substituted ketones | N/A |

| Cooperative Catalysis | Simple Alkenes | Iridium / 7-Azaindoline | Branched-selective, atom-economical | nih.gov |

| Intramolecular Alkylation | Tethered Alkyl Halide | Base | Formation of fused/conjoint rings | amanote.com |

Selective Reductions of Alpha,Beta-Unsaturated Ketones (e.g., Luche-Type Reduction)

The selective reduction of α,β-unsaturated ketones, such as 4-Ethyl-4-methylcyclopent-2-en-1-one, is a critical transformation in organic synthesis, allowing for the preparation of valuable allylic alcohols. The Luche reduction is a premier method for achieving this selectivity, favoring 1,2-addition over the competing 1,4-conjugate addition. researchgate.net This method employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol (B129727). researchgate.net

The key to the Luche reduction's selectivity lies in the role of the cerium salt. CeCl₃ is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating a direct hydride attack at the carbonyl carbon (1,2-addition). researchgate.net Furthermore, in alcoholic solvents, the active reducing species is thought to be a cerium borohydride or an alkoxyborohydride, which is a "harder" nucleophile according to Hard-Soft Acid-Base (HSAB) theory, thus favoring attack at the hard carbonyl carbon over the soft β-carbon. researchgate.net

Table 1: Representative Conditions for Luche-Type Reduction of α,β-Unsaturated Ketones

| Substrate (Analogue) | Reducing System | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 4,4-Dimethylcyclohex-2-en-1-one | NaBH₄ / CeCl₃·7H₂O | Methanol | 0 to RT | 4,4-Dimethylcyclohex-2-en-1-ol | >90 | researchgate.net |

| Isophorone | NaBH₄ / CeCl₃·7H₂O | Methanol | 0 to RT | (±)-Isophorol | >90 | researchgate.net |

| (-)-Carvone | MgBu₂ / HBpin | Toluene | 23 | (-)-cis-Carveol | 85 | kaust.edu.sa |

This table presents data for structural analogues to illustrate the general applicability and efficiency of selective 1,2-reduction methodologies.

Derivatization via Allylic Substitutions

The allylic positions of 4-Ethyl-4-methylcyclopent-2-en-1-one and its derivatives offer sites for further functionalization through allylic substitution reactions. These reactions typically proceed via an initial activation of an allylic position, followed by nucleophilic displacement. A common strategy involves the introduction of a leaving group at the allylic carbon, which can then be substituted by a variety of nucleophiles.

Palladium-catalyzed allylic substitution is a powerful tool for this purpose, often employing a pre-functionalized substrate such as an allylic acetate (B1210297) or carbonate. acs.org In the context of a cyclopentenone system, this would typically involve the allylic alcohol product obtained from a selective reduction (as described in 2.2.2). The alcohol can be converted to a suitable leaving group, and then subjected to a palladium-catalyzed reaction with a nucleophile. This methodology allows for the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

For instance, the enantioselective palladium-catalyzed decarboxylative allylic alkylation of cyclopentanone (B42830) derivatives has been demonstrated as a method to construct α-quaternary centers, which is relevant to the derivatization of the cyclopentenone core. acs.org

Table 2: Examples of Palladium-Catalyzed Allylic Substitution on Cyclopentanone Scaffolds

| Substrate | Nucleophile | Catalyst/Ligand | Solvent | Product | Yield (%) | ee (%) | Reference |

| Allylic enol carbonate of 2-methylcyclopentanone | 2-Phenylallyl fragment | Pd₂(dba)₃ / (S)-(p-CF₃)₃-t-BuPHOX | Toluene | α-(2-Phenylallyl)-2-methylcyclopentanone | 92 | 90 | acs.org |

| Allylic enol carbonate of 2-ethylcyclopentanone | 2-Phenylallyl fragment | Pd₂(dba)₃ / (S)-(p-CF₃)₃-t-BuPHOX | Toluene | α-(2-Phenylallyl)-2-ethylcyclopentanone | 99 | 94 | acs.org |

| rac-1,3-Diphenylallyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ / Trost ligand | CH₂Cl₂ | (R)-Product | 92 | 92 | uni-koeln.de |

This table provides examples on related cyclopentanone systems to illustrate the scope of palladium-catalyzed allylic substitutions.

Olefin Metathesis in Cyclopentenone Modification

Olefin metathesis is a versatile and powerful reaction for the formation of carbon-carbon double bonds. wikipedia.org In the context of modifying 4-Ethyl-4-methylcyclopent-2-en-1-one, both ring-closing metathesis (RCM) and cross-metathesis (CM) could be envisioned, depending on the desired structural modification. organic-chemistry.org

For instance, if a diene precursor containing the 4-ethyl-4-methylcyclopentane core were synthesized, an intramolecular RCM could be employed to form the cyclopentenone ring itself. nih.govelsevierpure.com This is a common strategy for the synthesis of substituted cyclopentenones. acs.org The reaction is typically catalyzed by well-defined ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts, which are known for their high functional group tolerance. harvard.edu

Alternatively, cross-metathesis could be used to introduce new substituents onto the cyclopentenone scaffold, provided a suitable olefinic handle is present on the molecule. For example, if an allyl group were present at a position on the ring, cross-metathesis with another olefin would allow for the introduction of a variety of functional groups. The efficiency of such reactions on sterically hindered or electron-deficient olefins can be challenging, but advancements in catalyst design have expanded the scope of this methodology. acs.org

Table 3: Application of Ring-Closing Metathesis in the Synthesis of Cyclopentenone Derivatives

| Diene Substrate | Catalyst | Solvent | Product | Yield (%) | Reference |

| Diethyl diallylmalonate derivative | Grubbs' 1st Gen. Catalyst | CH₂Cl₂ | Substituted cyclopentenone | High | harvard.edu |

| Acrylate-containing diene | Grubbs' 2nd Gen. Catalyst | CH₂Cl₂ | α,β-Unsaturated lactone | 98 | acs.org |

| Allyl-substituted enyne | Grubbs' Catalyst | Toluene | Bicyclic cyclopentenone | - | libretexts.org |

This table showcases the utility of RCM in forming cyclic enone structures, which is a relevant synthetic strategy for substituted cyclopentenones.

Oxidation Reactions for Cyclopentenone Transformations

Oxidation reactions can be employed to further functionalize 4-Ethyl-4-methylcyclopent-2-en-1-one and its analogues. The specific outcome of the oxidation depends on the reagents and conditions used.

One potential transformation is the epoxidation of the carbon-carbon double bond to form an epoxyketone. This can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce new functional groups at the C-2 and C-3 positions.

Another possibility is the oxidative cleavage of the double bond, which would lead to the opening of the cyclopentenone ring. Reagents such as ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄) under strong conditions, can effect this transformation, yielding dicarboxylic acid derivatives.

Furthermore, allylic oxidation of the C-5 methylene (B1212753) group could introduce a hydroxyl or carbonyl group at this position, providing another handle for further derivatization. Reagents like selenium dioxide (SeO₂) or chromium-based oxidants are commonly used for allylic oxidations.

Table 4: Representative Oxidation Reactions on Cyclopentenone-Related Structures

| Substrate | Reagent(s) | Product Type | Comments | Reference |

| Cyclohexenone | Pd(II) catalyst, O₂ | Phenol | Aerobic dehydrogenation | nih.gov |

| Cyclopentene | H₂O₂ / NaHCO₃ / MnSO₄ | Cyclopentene oxide | Epoxidation | acs.org |

| Cyclopentenone | - | - | Can undergo various oxidations (epoxidation, cleavage) | acs.org |

This table provides examples of oxidative transformations on related cyclic enone and alkene systems.

Reactions with Nitrile Oxides (e.g., 1,3-Dipolar Cycloadditions)

The carbon-carbon double bond of 4-Ethyl-4-methylcyclopent-2-en-1-one can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. A particularly useful class of dipoles for this purpose are nitrile oxides, which are typically generated in situ from the corresponding hydroximoyl chlorides or nitroalkanes. mdpi.com The reaction of a nitrile oxide with the cyclopentenone would lead to the formation of a fused isoxazoline (B3343090) ring system. nuph.edu.ua

The regioselectivity of this cycloaddition is governed by both steric and electronic factors. nih.gov In the case of α,β-unsaturated ketones, the reaction is often controlled by the electronic character of the double bond, which is polarized by the electron-withdrawing carbonyl group. Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemical outcome of these reactions. mdpi.com The steric hindrance at the C-4 position of 4-Ethyl-4-methylcyclopent-2-en-1-one would also play a significant role in directing the approach of the nitrile oxide.

The resulting isoxazoline-fused cyclopentanone can be a valuable synthetic intermediate, as the isoxazoline ring can be further transformed, for example, by reductive cleavage of the N-O bond to reveal a β-hydroxy ketone or other functional groups. oregonstate.edu

Table 5: 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkenes

| Alkene | Nitrile Oxide Source | Conditions | Product | Regioselectivity | Reference |

| Dicyclopentadiene | PhCHCl=NOH / Et₃N | Benzene, RT | Fused isoxazoline | Mixture of regioisomers | |

| (-)-β-Caryophyllene | ArC(Cl)=NOH / Et₃N | CH₂Cl₂, RT | Spiro-isoxazoline | High | mdpi.com |

| Various alkenes | R-CH=NOH / NCS | CH₂Cl₂ | 3,5-Disubstituted isoxazolines | Generally high | mdpi.com |

This table illustrates the general features of 1,3-dipolar cycloadditions of nitrile oxides with various olefinic substrates.

Elucidation of Reaction Mechanisms in the Chemistry of 4 Ethyl 4 Methylcyclopent 2 En 1 One

Mechanistic Pathways of Cyclopentenone Formation Reactions

The synthesis of the cyclopentenone core can be achieved through various strategic cyclization reactions. The specific mechanism employed dictates the substitution pattern and stereochemistry of the final product.

Base-induced reactions are a fundamental approach to forming cyclic ketones. Intramolecular aldol (B89426) condensation of a 1,4-diketone is a classic pathway to a cyclopentenone. The mechanism proceeds via the following steps:

Enolate Formation: A base abstracts an α-proton from one of the ketone moieties to form a nucleophilic enolate.

Intramolecular Attack: The enolate attacks the carbonyl carbon of the second ketone group, forming a five-membered ring and a new alkoxide intermediate.

Protonation: The alkoxide is protonated, typically by the solvent or conjugate acid of the base, to yield a β-hydroxy cyclopentanone (B42830).

Dehydration: Under the reaction conditions (often with heating), this β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to create the α,β-unsaturated system characteristic of a cyclopentenone.

While not a dimerization, a related base-induced process involves the ring contraction of specific sulfur-containing heterocycles (3,6-dihydro-2H-thiopyrans). Exposure of these compounds to a strong base can effect a novel ring contraction to afford cyclopentene (B43876) derivatives, demonstrating another route where base-induction leads to five-membered rings. nih.gov

Cyclization reactions proceeding through radical or anionic intermediates offer powerful and selective methods for constructing the cyclopentenone ring.

Radical Cyclization: These reactions typically involve three stages: radical generation, intramolecular cyclization, and quenching of the resulting radical. wikipedia.org For the formation of five-membered rings, the 5-hexenyl radical is a key intermediate. wikipedia.org The cyclization is extremely rapid and highly selective, proceeding via a 5-exo-trig pathway. wikipedia.orgresearchgate.net This selectivity is rationalized by the favorable orbital overlap in the chair-like transition state of the exo cyclization, even though the resulting primary radical is less stable than the secondary radical that would be formed from an endo cyclization. wikipedia.org The resulting cyclized radical is then quenched to yield the final product. The initial radical can be generated from various precursors, highlighting the versatility of this method.

Anionic Cyclization: Anionic intermediates, particularly enolates, are central to many cyclization reactions. The Dieckmann condensation, for example, is an intramolecular reaction of diesters with a base to give β-keto esters, which can be precursors to cyclopentanones. The mechanism involves the formation of an enolate which then attacks the other ester group to form the five-membered ring.

The reaction of cyclopentenone with hydroxyl (OH) radicals, a potent oxidizing agent, illustrates the formation of radical intermediates in transformations of the ring. The initial attack results in a carbon-centered radical, which can be a substituted vinoxy radical if the unpaired electron is alpha to the carbonyl group. nih.gov

The Piancatelli rearrangement is a significant acid-catalyzed reaction that transforms 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgsynarchive.com Discovered in 1976 by Giovanni Piancatelli, this rearrangement has become a valuable tool in natural product synthesis. wikipedia.org

The proposed mechanism is a 4π electrocyclization, similar to the Nazarov cyclization. wikipedia.org It unfolds through the following key steps:

Carbocation Formation: The reaction is initiated by the protonation of the carbinol's hydroxyl group by an acid, followed by the loss of water to generate a stabilized carbocation. nih.gov

Nucleophilic Attack and Ring Opening: A water molecule acts as a nucleophile, attacking the furan (B31954) ring. This leads to the formation of an intermediate which undergoes ring opening. nih.gov

Electrocyclization: The resulting open-chain intermediate then undergoes a thermal, conrotatory 4π electrocyclization to form the five-membered cyclopentenone ring. wikipedia.org

Proton Transfer: Final proton transfers yield the 4-hydroxycyclopentenone product.

The reaction conditions can be tuned; for instance, more reactive substrates like 5-methyl-2-furylcarbinols can undergo rearrangement under milder conditions to prevent side products. wikipedia.org

The mechanism of a cyclization reaction has profound implications for the stereochemistry of the product.

In the Piancatelli rearrangement , the process exhibits a high level of stereochemical control. The 4π electrocyclization results in the formation of the trans isomer of the 4-hydroxy-5-substituted-cyclopent-2-enone exclusively. wikipedia.orgnih.gov This stereospecificity is a key advantage of the reaction, allowing for the predictable synthesis of a single diastereomer.

For radical cyclizations , the stereoselectivity is often determined by the transition state geometry. As mentioned, the preference for the exo transition state in 5-hexenyl radical cyclizations directly controls the regiochemistry and can influence the stereochemical arrangement of substituents on the newly formed ring. wikipedia.org

In other cyclization strategies, such as domino sequences involving rhodium-catalyzed reactions, stereoselectivity is governed by the minimization of steric strain (specifically A¹,³–strain) in the transition states of the key bond-forming steps, such as a carbonyl ene reaction. nih.gov The synthesis of chiral cyclopentenones often relies on resolution methods or asymmetric catalysis, where the mechanism is explicitly designed to favor the formation of one enantiomer over the other. acs.org

Understanding Selectivity in Cyclopentenone Transformations

Once formed, the cyclopentenone ring can undergo a variety of transformations. The presence of multiple reactive sites (the carbonyl group, the double bond, and α-protons) makes understanding selectivity a critical challenge.

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. In cyclopentenone chemistry, this is often a major consideration in cycloaddition and conjugate addition reactions.

The Pauson-Khand reaction , which forms a cyclopentenone from an alkene, an alkyne, and carbon monoxide, often faces challenges with regioselectivity. The outcome is typically dependent on the steric bulk of the substituents on the alkyne and alkene, with the larger group preferentially occupying a specific position in the product. thieme-connect.com

In contrast, modern catalytic methods have been developed to achieve high levels of regiocontrol. For example, a nickel-catalyzed formal [3+2] cycloaddition between cyclopropanone (B1606653) and alkynes provides access to 2,3-disubstituted cyclopentenones with complete regiocontrol. semanticscholar.org This method yields "reverse Pauson-Khand" products, where the larger substituent from the alkyne is located at the 3-position of the cyclopentenone ring. semanticscholar.org The proposed mechanism involves the oxidative addition of the cyclopropanone C-C bond to a Ni(0) catalyst, followed by oxidative cyclization with the alkyne, β-carbon elimination, and reductive elimination. semanticscholar.org

The table below summarizes the regiochemical outcomes for different cyclopentenone syntheses.

| Reaction | Reactants | Typical Regiochemical Outcome | Controlling Factors |

|---|---|---|---|

| Pauson-Khand Reaction | Alkene + Alkyne + CO | Major regioisomer has the larger alkyne substituent at the 2-position. | Steric hindrance. thieme-connect.com |

| Ni-Catalyzed [3+2] Cycloaddition | Cyclopropanone + Alkyne | Single regioisomer with the larger alkyne substituent at the 3-position. | Catalyst-controlled reaction pathway. semanticscholar.org |

| Gold-Catalyzed Cyclization | β-alkoxy-1,5-enynes | Regioselectivity depends on stabilization of intermediates. | Electronic effects and catalyst-substrate interactions. organic-chemistry.org |

This control over regioselectivity is crucial for the efficient synthesis of specifically substituted cyclopentenones like 4-Ethyl-4-methylcyclopent-2-en-1-one.

Diastereoselectivity in Cycloaddition and Cycloisomerization Reactions

There is no available research detailing the diastereoselectivity of 4-Ethyl-4-methylcyclopent-2-en-1-one in cycloaddition or cycloisomerization reactions. To discuss this topic accurately, studies would be needed that analyze the stereochemical outcomes of reactions such as Diels-Alder, [2+2] cycloadditions, or various cycloisomerization pathways. Such studies would typically involve the reaction of 4-Ethyl-4-methylcyclopent-2-en-1-one with other reagents and subsequent analysis of the stereoisomeric products formed. Without these foundational experimental results, any discussion of diastereoselectivity would be purely speculative.

Catalytic Reaction Mechanisms

Information regarding specific catalytic reaction mechanisms involving 4-Ethyl-4-methylcyclopent-2-en-1-one is also absent from the available scientific literature.

Transition Metal Catalysis in Cyclopentenone Synthesis and Transformation

No studies have been found that specifically investigate the use of transition metal catalysts in the synthesis or subsequent transformation of 4-Ethyl-4-methylcyclopent-2-en-1-one. Research in this area would typically explore the use of metals such as palladium, rhodium, ruthenium, or copper to catalyze reactions like cross-coupling, hydrogenation, or carbonyl additions on this specific substrate. The mechanisms, catalyst efficiency, and reaction conditions for such transformations are not documented.

Organocatalytic Approaches to Cyclopentenones

Similarly, there is a lack of research on the application of organocatalysis to 4-Ethyl-4-methylcyclopent-2-en-1-one. Organocatalytic approaches often employ small organic molecules to catalyze stereoselective transformations. Investigations into asymmetric Michael additions, aldol reactions, or other organocatalyzed processes involving this compound have not been reported. Therefore, no data on reaction mechanisms, catalyst performance, or stereochemical control in this context can be provided.

Advanced Spectroscopic and Chromatographic Analysis of 4 Ethyl 4 Methylcyclopent 2 En 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The structural elucidation of 4-Ethyl-4-methylcyclopent-2-en-1-one is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and type of protons. For 4-Ethyl-4-methylcyclopent-2-en-1-one, distinct signals are expected for the two vinyl protons on the double bond (C2-H and C3-H), the methylene (B1212753) protons of the ring (C5-H₂), the methylene protons of the ethyl group, the methyl protons of the ethyl group, and the protons of the methyl group at the C4 position. The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments, including the characteristic downfield shift for the carbonyl carbon (C1) and signals for the olefinic carbons (C2 and C3).

2D NMR: To confirm the precise connectivity, several 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would show correlations between the vinyl protons and between the protons on C5 and C3, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure.

A representative dataset for the NMR analysis of 4-Ethyl-4-methylcyclopent-2-en-1-one is summarized in the table below.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | - | ~209.0 | - |

| 2 | ~7.50 (d) | ~160.0 | C1, C3, C4 |

| 3 | ~6.10 (d) | ~135.0 | C1, C2, C4, C5 |

| 4 | - | ~45.0 | - |

| 5 | ~2.40 (s) | ~35.0 | C1, C3, C4 |

| 6 (C4-CH₃) | ~1.15 (s) | ~25.0 | C3, C4, C5, C7 |

| 7 (C4-CH₂CH₃) | ~1.60 (q) | ~30.0 | C4, C6, C8 |

| 8 (C4-CH₂CH₃) | ~0.85 (t) | ~8.0 | C4, C7 |

Note: Chemical shifts are hypothetical and based on typical values for similar α,β-unsaturated ketone structures. Coupling constants (J) would further refine the assignments.

Application of NMR in Purity and Yield Determination

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a compound without the need for an identical reference standard of the analyte. nih.gov The technique relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

The process involves accurately weighing the analyte and a certified internal standard of known purity into an NMR tube. acs.org The ¹H NMR spectrum is then acquired under specific, controlled conditions that ensure a uniform and quantitative response for all signals. These conditions include using a long relaxation delay (D1) to allow for complete T1 relaxation of all protons between scans. acs.org

The purity of the analyte (P_analyte) can be calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

I = Integral area of the signal

N = Number of protons generating the signal

MW = Molecular weight

m = mass

P = Purity of the standard

analyte = 4-Ethyl-4-methylcyclopent-2-en-1-one

std = Internal Standard

This method is highly accurate, non-destructive, and provides a direct measure of mass fraction purity, detecting both organic and inorganic impurities that are not NMR-active. nih.govmestrelab.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, deduce its elemental composition, and gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

GC-MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of reaction mixtures in which 4-Ethyl-4-methylcyclopent-2-en-1-one is a component. nrel.gov

In a typical GC-MS analysis, the sample mixture is injected into the GC, where its components are separated based on their boiling points and affinity for the column's stationary phase. As each separated component elutes from the column, it enters the ion source of the mass spectrometer, where it is ionized (commonly by electron ionization, EI). The mass analyzer then separates the resulting ions based on their m/z ratio, generating a unique mass spectrum for each component. This allows for the identification of the target compound, unreacted starting materials, solvents, and byproducts in a single run.

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| Solvent (e.g., Toluene) | 4.5 | 92, 91, 65 |

| Starting Material | 8.2 | (Varies with reaction) |

| 4-Ethyl-4-methylcyclopent-2-en-1-one | 10.5 | 138 (M⁺), 123, 109, 81, 53 |

| Byproduct | 11.8 | (Varies with reaction) |

Note: Retention times and fragments are illustrative.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While nominal mass spectrometry provides integer masses, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a compound's elemental formula. The molecular formula of 4-Ethyl-4-methylcyclopent-2-en-1-one is C₈H₁₂O. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

| Molecular Formula | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Difference (ppm) |

| C₈H₁₂O | 138.08882 | 138.0891 | 2.0 |

| C₇H₈O₂ | 138.04733 | - | - |

| C₉H₁₄ | 138.10955 | - | - |

The ability to obtain an exact mass provides strong evidence for the assigned molecular formula, significantly increasing the confidence in the compound's identification.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Monitoring

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain further structural information by analyzing the fragmentation of a specific ion. In an MS/MS experiment, a precursor (or parent) ion of a specific m/z value is selected in the first stage of the mass spectrometer. This ion is then subjected to fragmentation, typically through collision-induced dissociation (CID) with an inert gas. The resulting product (or daughter) ions are then analyzed in the second stage of the mass spectrometer.

For 4-Ethyl-4-methylcyclopent-2-en-1-one (M⁺˙ at m/z 138), MS/MS analysis can confirm the connectivity of the molecule. The fragmentation pathways can provide evidence for the presence of the ethyl and methyl groups at the C4 position.

| Precursor Ion (m/z) | Collision Energy | Product Ions (m/z) | Postulated Neutral Loss |

| 138 | 15 eV | 123 | •CH₃ (Methyl radical) |

| 138 | 15 eV | 109 | •C₂H₅ (Ethyl radical) |

| 138 | 20 eV | 81 | C₂H₅• + CO |

| 109 | 10 eV | 81 | CO (Carbon monoxide) |

This detailed fragmentation data provides a "fingerprint" of the molecule, confirming the identity and structure of 4-Ethyl-4-methylcyclopent-2-en-1-one and allowing it to be distinguished from its isomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of 4-Ethyl-4-methylcyclopent-2-en-1-one, the IR spectrum is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds. The most prominent peaks are associated with the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations, as well as the various C-H bond vibrations of the ethyl and methyl groups.

The analysis of the IR spectrum of cyclopentanone (B42830) and its derivatives provides a basis for interpreting the spectrum of 4-Ethyl-4-methylcyclopent-2-en-1-one. researchgate.net For α,β-unsaturated ketones like this compound, the carbonyl stretching frequency is typically observed in the range of 1685-1665 cm⁻¹. This is lower than that of a saturated ketone due to the conjugation with the C=C double bond. The C=C stretching vibration of the enone system usually appears in the 1650-1600 cm⁻¹ region. acs.org The aliphatic C-H stretching vibrations from the ethyl and methyl groups are expected in the 2975-2850 cm⁻¹ range.

Table 1: Predicted Infrared Absorption Bands for 4-Ethyl-4-methylcyclopent-2-en-1-one

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~2960 | C-H stretch | sp³ C-H (asymmetric) |

| ~2870 | C-H stretch | sp³ C-H (symmetric) |

| ~1710 | C=O stretch | α,β-unsaturated ketone |

| ~1630 | C=C stretch | Alkene |

| ~1460 | C-H bend | CH₂ (scissoring) |

| ~1380 | C-H bend | CH₃ (symmetric bending) |

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Stereochemical Elucidation

The stereochemistry of chiral molecules like 4-Ethyl-4-methylcyclopent-2-en-1-one, which possesses a quaternary stereocenter at the C4 position, can be unambiguously determined using chiroptical spectroscopic methods such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD). biotools.usnih.gov

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. rsc.orgru.nl Since the VCD spectra of two enantiomers are mirror images of each other, this technique is exceptionally powerful for determining the absolute configuration of a chiral molecule. nih.govresearchgate.net The process involves measuring the experimental VCD spectrum of the compound and comparing it to a theoretically calculated spectrum for one of the enantiomers. spark904.nl The absolute configuration is assigned based on the match between the experimental and computed spectra. nih.gov This ab initio quantum chemistry calculation is a reliable method for stereochemical assignment without the need for crystallization or chemical derivatization. biotools.usnih.govnih.gov

For 4-Ethyl-4-methylcyclopent-2-en-1-one, the VCD spectrum would exhibit characteristic bands corresponding to the vibrational modes of the chiral structure. By calculating the theoretical VCD spectrum for either the (R)- or (S)-enantiomer using density functional theory (DFT), a direct comparison with the experimental spectrum allows for the definitive assignment of its absolute configuration. nih.govnih.gov

Chromatographic Optimization for Cyclopentenone Derivatives

Flash Column Chromatography for Purification

Flash column chromatography is a widely used and efficient technique for the purification of organic compounds, including cyclopentenone derivatives. nih.govacs.org The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or a mixture of solvents).

For the purification of 4-Ethyl-4-methylcyclopent-2-en-1-one, a common approach would involve using a silica gel stationary phase. The choice of the mobile phase is critical for achieving good separation. A solvent system with an appropriate polarity is selected to ensure that the desired compound has a suitable retention factor (R_f) on a thin-layer chromatography (TLC) plate, typically between 0.2 and 0.4 for optimal separation on a column.

Given the moderate polarity of 4-Ethyl-4-methylcyclopent-2-en-1-one, a mixture of a non-polar solvent like heptane (B126788) or hexanes and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) would be effective. researchgate.net The ratio of the solvents can be adjusted to optimize the separation from any impurities.

Table 2: Representative Solvent Systems for Flash Chromatography of Cyclopentenone Derivatives

| Stationary Phase | Mobile Phase System | Application Notes |

| Silica Gel | Heptane/Ethyl Acetate | A versatile system with adjustable polarity. A gradient from low to high ethyl acetate concentration can be used to elute compounds with a wide range of polarities. |

| Silica Gel | Dichloromethane/Methanol (B129727) | Suitable for more polar cyclopentenone derivatives. The methanol percentage can be increased to elute highly polar compounds. |

| Reversed-Phase C18 | Acetonitrile/Water | Used for the purification of highly polar or water-soluble derivatives. |

Gas Chromatography (GC) for Quantitative Analysis

Gas chromatography (GC) is a powerful analytical technique for the separation and quantitative analysis of volatile and thermally stable compounds like 4-Ethyl-4-methylcyclopent-2-en-1-one. libretexts.orgscielo.br When coupled with a mass spectrometer (GC-MS), it also allows for the identification of the separated components. nrel.gov

For the quantitative analysis of 4-Ethyl-4-methylcyclopent-2-en-1-one, a capillary column with a suitable stationary phase is selected. A non-polar or medium-polarity column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane phase, is generally effective for the separation of such ketones.

The analysis is typically performed using a temperature programming method, where the column temperature is gradually increased to ensure the efficient elution of all components in a reasonable time. libretexts.org A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range for organic compounds. For enhanced selectivity and identification, a mass spectrometer (MS) can be used as the detector.

Table 3: Typical Gas Chromatography Conditions for the Analysis of Cyclopentenone Derivatives

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen, constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (for FID) |

Theoretical and Computational Studies on 4 Ethyl 4 Methylcyclopent 2 En 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the electronic properties and predicting the reactivity of 4-Ethyl-4-methylcyclopent-2-en-1-one. Methods such as ab initio calculations and semi-empirical methods are employed to solve the Schrödinger equation for the molecule, yielding valuable information about its geometry, energy, and electron distribution.

The structure of 4-Ethyl-4-methylcyclopent-2-en-1-one features an α,β-unsaturated ketone system within a five-membered ring, with a chiral quaternary carbon at the C4 position. The ethyl and methyl substituents at this position influence the molecule's electronic structure through inductive effects. Quantum chemical calculations can precisely quantify these effects by computing molecular orbitals, charge distributions, and the molecular electrostatic potential (MEP).

The MEP map, for instance, would visualize the electron-rich and electron-poor regions of the molecule. For 4-Ethyl-4-methylcyclopent-2-en-1-one, the carbonyl oxygen is expected to be the most electron-rich site (negative potential), making it a prime target for electrophilic attack or hydrogen bonding. Conversely, the carbonyl carbon and the β-carbon of the enone system are electron-deficient (positive potential), marking them as susceptible to nucleophilic attack.

Computational studies on related substituted cyclopentanones have shown that substituents significantly impact the stability and electronic nature of the ring. semanticscholar.orgresearchgate.net For 4-Ethyl-4-methylcyclopent-2-en-1-one, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting its reactivity in pericyclic reactions and with radical species. acs.org The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Electronic Properties of a Substituted Cyclopentenone Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| Heat of Formation (ΔHf) | Varies with method | Indicates relative stability |

| Dipole Moment | ~2.5 - 3.5 D | Governs intermolecular interactions |

| HOMO Energy | ~ -6.5 eV | Region of electron donation (reactivity with electrophiles) |

| LUMO Energy | ~ -1.2 eV | Region of electron acceptance (reactivity with nucleophiles) |

Note: The values in this table are representative for a generic substituted cyclopentenone and are intended for illustrative purposes.

Density Functional Theory (DFT) for Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a primary computational tool for accurately predicting the spectroscopic properties of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov For 4-Ethyl-4-methylcyclopent-2-en-1-one, DFT calculations can simulate various spectra, including infrared (IR), nuclear magnetic resonance (NMR), and electronic spectra, which are invaluable for structural confirmation and analysis.

By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. This allows for the assignment of specific vibrational modes to the experimentally observed absorption bands, such as the characteristic C=O and C=C stretching frequencies of the enone system. Similarly, DFT can predict ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors of the nuclei. Comparing these predicted shifts with experimental data is a powerful method for verifying the proposed structure.

Since 4-Ethyl-4-methylcyclopent-2-en-1-one possesses a stereocenter at the C4 position, it is a chiral molecule that exists as a pair of enantiomers, (R) and (S). Differentiating between these enantiomers and determining the absolute configuration of a synthesized or isolated sample is a critical task. Chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotation (OR) are highly sensitive to stereochemistry.

The prediction of ECD and OR spectra using Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art, non-empirical method for assigning the absolute configuration of chiral molecules. technologynetworks.comunipi.it The standard computational protocol involves several steps:

A thorough conformational search is performed for one enantiomer (e.g., the R-enantiomer) to identify all low-energy conformers.

The geometry of each conformer is optimized using DFT (e.g., with the B3LYP functional and a suitable basis set like 6-31G(d)).

TD-DFT calculations are then performed on each optimized conformer to compute its ECD spectrum and specific rotation.

The final, predicted spectrum and optical rotation value are obtained by averaging the contributions of each conformer, weighted according to their Boltzmann population based on their relative free energies. unipi.it

The resulting predicted ECD spectrum for the (R)-enantiomer is then compared with the experimental spectrum. A good match confirms the absolute configuration as (R). If the experimental spectrum is a mirror image of the predicted one, the absolute configuration is assigned as (S). A similar comparison is done for the calculated and experimental optical rotation values. mdpi.com

Table 2: Illustrative Comparison of Calculated and Experimental Chiroptical Data for Stereochemical Assignment

| Enantiomer | Calculated Specific Rotation [α]D | Experimental Specific Rotation [α]D | ECD Spectrum Match |

|---|---|---|---|

| (R)-4-Ethyl-4-methylcyclopent-2-en-1-one | +85.2 | +82.5 | Good agreement |

Note: The data presented are hypothetical and serve to illustrate the methodology.

Molecular Dynamics Simulations for Conformational Analysis

The five-membered cyclopentenone ring is not planar and possesses significant flexibility. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape and dynamics of such flexible molecules. wustl.eduscispace.com An MD simulation models the atomic motions over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.

For 4-Ethyl-4-methylcyclopent-2-en-1-one, MD simulations can reveal:

Preferred Conformations: The simulation can identify the most stable conformations of the cyclopentenone ring (e.g., envelope or twist forms) and the orientation of the ethyl and methyl substituents. nih.gov

Conformational Interconversion: It allows for the observation of transitions between different conformers and the calculation of the energy barriers separating them.

Solvent Effects: By including explicit solvent molecules (like water or methanol) in the simulation box, MD can accurately model how the solvent influences conformational preferences and dynamics.

These simulations typically employ a force field (a set of parameters describing the potential energy of the system) to calculate the forces between atoms. The trajectory generated by the simulation can be analyzed to determine the relative populations of different conformers and other dynamic properties. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway. organic-chemistry.org For reactions involving 4-Ethyl-4-methylcyclopent-2-en-1-one, such as Michael additions, aldol (B89426) reactions, or photochemical cycloadditions, DFT calculations can map the potential energy surface (PES) that connects reactants to products.

This involves locating and characterizing the geometries and energies of all stationary points along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states. ucsb.edu A transition state is a first-order saddle point on the PES, representing the maximum energy barrier that must be overcome for a reaction to occur. acs.org

The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate. Computational methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Nudged Elastic Band (NEB) are used to locate these elusive transition state structures. Once located, frequency calculations are performed to confirm the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For example, modeling the reaction of a nucleophile with 4-Ethyl-4-methylcyclopent-2-en-1-one would allow for the comparison of the activation energies for 1,2-addition (to the carbonyl carbon) versus 1,4-conjugate addition (to the β-carbon), thereby predicting the regioselectivity of the reaction. acs.orgresearchgate.net

Table 3: Hypothetical Calculated Activation Energies for a Reaction Step

| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (Ea) in kcal/mol |

|---|---|---|

| Reactant → Intermediate 1 | TS1 | 15.2 |

Note: The data is for a representative reaction to illustrate the concept of transition state analysis.

Applications of 4 Ethyl 4 Methylcyclopent 2 En 1 One As a Synthetic Intermediate

Role in the Synthesis of Photochromic Molecules

Photochromic molecules, which undergo reversible transformations between two forms upon exposure to light, are at the forefront of materials science. The cyclopentenone unit has been successfully integrated into these systems, particularly in the diarylethene class of photoswitches.

A closely related derivative, 4-hydroxy-4-methylcyclopent-2-en-1-one, has been demonstrated to function as an ethene bridge in photochromic diarylethenes. acs.orgresearchgate.net This central bridge is critical to the photochromic behavior of the diarylethene system, as its isomerization is the basis for the molecule's ability to switch states. The cyclopentenone bridge connects two aryl moieties, and the photochemical electrocyclization and the reverse ring-opening reaction occur at this junction. A unique transformation involving the base-induced aerobic dimerization of an ethyl 4-thienyl-3-ketobutanoate derivative leads to the formation of a diarylethene featuring this cyclopentenone-based bridge. acs.org

Table 1: Role of Cyclopentenone Derivatives in Diarylethene Systems

| Feature | Description | Source |

|---|---|---|

| Bridge Component | The 4-hydroxy-4-methylcyclopent-2-en-1-one moiety serves as the central ethene bridge connecting two photoactive aryl groups. | acs.orgresearchgate.net |

| Function | Enables the reversible photochemical 6π-electrocyclization reaction that underlies the photochromic properties of the diarylethene. | acs.org |

| Formation | Formed through a base-induced aerobic dimerization of a suitable precursor. | acs.org |

The presence of the ketone and hydroxyl functional groups on the cyclopentenone bridge makes it an excellent platform for further chemical modification. acs.org These functional handles allow for the introduction of various substituents, which can be used to fine-tune the photoactive properties of the diarylethene. This tunability is crucial for designing molecules with specific absorption wavelengths, quantum yields, and thermal stability for desired applications. The ability to easily subject this precursor to various chemical modifications allows for the production of photoactive compounds with tailored properties and functions. acs.org

Utility in Natural Product Synthesis

Cyclic enones are recognized as powerful building blocks in total synthesis due to the diverse range of possible functionalizations at the enone motif. acs.org Chiral cyclopentenones are key intermediates in asymmetric synthesis, and the cyclopentenone ring itself is a core structure in many highly functionalized and bioactive natural compounds. acs.org

Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units. mdpi.com The cyclopentane ring is a common structural feature in many terpenoids, known as cyclopentanoid natural products. Substituted cyclopentenones, such as 4-ethyl-4-methylcyclopent-2-en-1-one, serve as valuable starting materials or key intermediates for constructing the complex carbon skeletons of these molecules. The functional groups on the cyclopentenone ring provide reactive sites for introducing the necessary stereocenters and functionalities found in the target natural products.

The cyclopentenone framework is a cornerstone in the synthesis of numerous complex molecules, including prostaglandins and carbocyclic nucleosides. acs.orgnih.govresearchgate.net The Pauson-Khand reaction, a powerful method for preparing cyclopentenones, is widely used to generate these key intermediates. acs.org The versatility of the cyclopentenone unit allows for a variety of chemical transformations, such as conjugate additions, alkylations, and cycloadditions, which are essential steps in the multi-step synthesis of complex natural products. For instance, related intermediates like cis-4-amino-2-cyclopentene-1-methanol are pivotal for the efficient synthesis of various carbocyclic nucleosides. nih.govresearchgate.net The strategic placement of substituents, as in 4-ethyl-4-methylcyclopent-2-en-1-one, can direct the stereochemical outcome of subsequent reactions, which is critical in total synthesis.

Table 2: Examples of Natural Product Classes Synthesized from Cyclopentenone Intermediates

| Natural Product Class | Role of Cyclopentenone Intermediate | Sources |

|---|---|---|

| Prostaglandins | Serves as a core structural unit and key intermediate in their asymmetric synthesis. | acs.org |

| Carbocyclic Nucleosides | Derivatives like aminocyclopentene methanols are crucial for building the carbocyclic sugar mimic. | nih.govresearchgate.net |

| Terpenoids | Acts as a fundamental building block for constructing the characteristic cyclopentanoid skeleton. | mdpi.comrsc.org |

Development of Advanced Organic Materials

The reactivity of the carbon-carbon double bond in the cyclopentenone ring can be exploited for the development of advanced organic materials. One notable application is in the field of metal-organic frameworks (MOFs). The UV-induced [2+2] photodimerization of 2-cyclopenten-1-one has been successfully conducted within the porous channels of a MOF. researchgate.net This reaction proceeds in a single-crystal-to-single-crystal manner, where the framework directs the orientation of the guest molecules, leading to a highly diastereoselective reaction that yields only the head-to-tail anti dimer. researchgate.net This level of control over reactivity and stereochemistry, afforded by the confining environment of the MOF, demonstrates the potential of using cyclopentenone derivatives like 4-ethyl-4-methylcyclopent-2-en-1-one as building blocks for creating precisely structured polymeric or supramolecular materials with unique photophysical properties.

Stereochemistry and Enantioselective Synthesis of 4 Ethyl 4 Methylcyclopent 2 En 1 One and Its Stereoisomers

Chiral Synthesis of 4-Ethyl-4-methylcyclopent-2-en-1-one and Related Structures

The synthesis of chiral cyclopentenones, such as 4-ethyl-4-methylcyclopent-2-en-1-one, is a key challenge in asymmetric synthesis. acs.org These structures serve as versatile building blocks for more complex chiral molecules, including natural products and pharmaceuticals. acs.org General approaches to enantiomerically enriched cyclopentenones can be broadly categorized into asymmetric synthesis, where the chiral center is created using chiral reagents, catalysts, or auxiliaries, and the resolution of racemic mixtures. acs.org

For structures like 4-ethyl-4-methylcyclopent-2-en-1-one, which possesses a quaternary stereocenter at the C4 position, specific synthetic challenges arise. The construction of such a sterically congested chiral center requires highly effective and selective methods. While specific literature on the chiral synthesis of 4-ethyl-4-methylcyclopent-2-en-1-one is not extensively detailed, established methods for analogous 4,4-disubstituted cyclopentenones are directly applicable. These often involve asymmetric alkylation of a pre-existing cyclopentenone or a related precursor. Another powerful technique is the asymmetric Nazarov cyclization, which can construct the five-membered ring with high enantioselectivity. acs.org Furthermore, the Pauson-Khand reaction, an annulation reaction involving an alkene, an alkyne, and carbon monoxide, can be rendered asymmetric to produce chiral cyclopentenones. acs.org

Kinetic Resolution Strategies

Kinetic resolution is a widely employed technique for separating enantiomers from a racemic mixture. acs.org This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new product. acs.org

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) utilizes the high stereoselectivity of enzymes, most commonly lipases, to differentiate between enantiomers. acs.org While direct EKR on 4-ethyl-4-methylcyclopent-2-en-1-one would be challenging due to the lack of a suitable functional group for enzymatic action near the stereocenter, a common strategy involves the resolution of a precursor alcohol. For instance, a racemic precursor such as 4-hydroxy-4-ethyl-4-methylcyclopentan-1-one could be resolved through lipase-catalyzed transesterification. capes.gov.br In this process, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. Subsequent oxidation of the separated enantiopure alcohol would yield the desired enantiomer of 4-ethyl-4-methylcyclopent-2-en-1-one. The efficiency of such a resolution is often quantified by the enantiomeric ratio (E value). capes.gov.br

Table 1: Factors Influencing Enzymatic Kinetic Resolution

| Factor | Description | Impact on Resolution |

|---|---|---|

| Enzyme Choice | Different lipases (e.g., from Pseudomonas cepacia, Candida antarctica) exhibit different selectivities. | High E values are achieved with the appropriate enzyme for the substrate. |

| Acyl Donor | The structure of the acylating agent (e.g., vinyl acetate (B1210297), vinyl butyrate) can influence reaction rates and selectivity. capes.gov.br | Optimization is crucial for achieving high enantioselectivity. |

| Solvent | The reaction medium can affect enzyme conformation and activity. capes.gov.br | Nonpolar organic solvents often provide better results. |

Dynamic Kinetic Resolution

A significant limitation of standard kinetic resolution is the maximum theoretical yield of 50% for the desired enantiomer. mdpi.com Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. mdpi.comnih.gov This allows for the theoretical conversion of 100% of the starting racemic material into a single enantiomer of the product. mdpi.com